molecular formula C13H9F2N5O B2946547 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-53-7

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2946547
CAS No.: 2034621-53-7
M. Wt: 289.246
InChI Key: YDSLUPKOVDPNQK-UHFFFAOYSA-N
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Description

“1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes . These include condensation reactions of 5-aminopyrazoles with β-diketones, 1,5-diketones, β-ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, and unsaturated ketones . The synthesis can also be extended for ring construction from acyclic reagents and multicomponent reactions under catalytic or catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a part of nitrogen ring junction heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and multicomponent reactions . These reactions can be carried out under catalytic or catalyst-free conditions .

Scientific Research Applications

Crystallography and Chemical Structure

The structural analysis of compounds related to 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been a focal point in understanding the molecular interactions and stability of such molecules. For instance, the crystal structure of azimsulfuron, a compound with a similar structural framework, revealed insights into the hydrogen bonding and three-dimensional architecture that could inform the design of related compounds (Youngeun Jeon et al., 2015).

Drug Discovery and Biological Activities

Research has focused on the discovery and optimization of compounds with potential therapeutic benefits. For example, a study identified a potent FLT3 inhibitor with significant activity in a psoriatic animal model, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in autoimmune diseases (Guo-Bo Li et al., 2016). Another study explored the synthesis of fluorinated heterocycles, including derivatives of this compound, for their potential applications in medicinal chemistry (Joseph Sloop et al., 2002).

Antimicrobial and Anticancer Potential

Compounds containing the pyrazolo[1,5-a]pyrimidin-6-yl moiety have been evaluated for their antimicrobial and anticancer activities. For instance, research on new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles demonstrated the potential for antimicrobial and anticancer applications (E. El-Sawy et al., 2013). This highlights the broader implications of research on this compound and related compounds.

Synthesis and Optimization

The synthesis and optimization of related compounds have been a significant area of research, aiming to enhance their pharmacological properties. Studies have reported on the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of novel multikinase inhibitors with potent inhibitory effects against FLT3 and VEGFR2, indicating potential applications in cancer therapy (Ling-Ling Yang et al., 2013).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of novel and uncomplicated methods for their synthesis . This could lead to their increased use in medicinal chemistry and drug molecule production .

Mechanism of Action

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5O/c14-9-2-1-3-10(15)12(9)19-13(21)18-8-6-16-11-4-5-17-20(11)7-8/h1-7H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSLUPKOVDPNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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